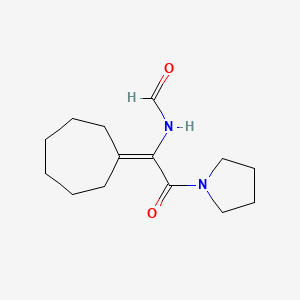
Formamide, N-(1-cycloheptylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamide, N-(1-cycloheptylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- is a complex organic compound that belongs to the class of formamides. Formamides are amides derived from formic acid and are characterized by the presence of the functional group -NCHO. This particular compound is notable for its unique structure, which includes a cycloheptylidene ring and a pyrrolidinyl group, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(1-cycloheptylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of cycloheptanone with pyrrolidine in the presence of a formylating agent such as formic acid or formamide. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the carbonylation of ammonia or the aminolysis of esters. These methods are scalable and can produce the compound in large quantities. The carbonylation process involves the reaction of carbon monoxide with ammonia, while the aminolysis method uses esters like ethyl formate, which react with ammonia to yield formamides.
Analyse Chemischer Reaktionen
Types of Reactions
Formamide, N-(1-cycloheptylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted formamides.
Wissenschaftliche Forschungsanwendungen
Formamide, N-(1-cycloheptylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of pharmaceuticals, herbicides, and pesticides, as well as in the manufacture of hydrocyanic acid.
Wirkmechanismus
The mechanism of action of Formamide, N-(1-cycloheptylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylformamide: A simpler formamide with two methyl groups.
Carbamic acid: Another related compound with a similar functional group.
Uniqueness
Formamide, N-(1-cycloheptylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- is unique due to its complex structure, which includes a cycloheptylidene ring and a pyrrolidinyl group. This structural complexity gives it distinct chemical and biological properties compared to simpler formamides like dimethylformamide.
Eigenschaften
CAS-Nummer |
99506-23-7 |
|---|---|
Molekularformel |
C14H22N2O2 |
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
N-(1-cycloheptylidene-2-oxo-2-pyrrolidin-1-ylethyl)formamide |
InChI |
InChI=1S/C14H22N2O2/c17-11-15-13(12-7-3-1-2-4-8-12)14(18)16-9-5-6-10-16/h11H,1-10H2,(H,15,17) |
InChI-Schlüssel |
LQNBDNNVOPNFSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(=C(C(=O)N2CCCC2)NC=O)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Bromomethyl)-2-[4-(2-methylpropyl)phenyl]-1,3-dioxolane](/img/structure/B14341636.png)
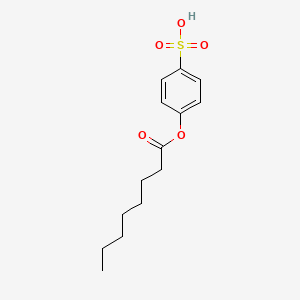
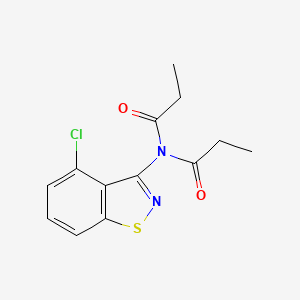
![1-[2,2-Bis(methoxymethyl)-3-(pentyloxy)propoxy]pentane](/img/structure/B14341661.png)
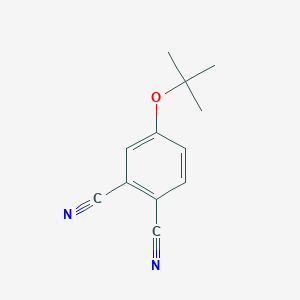
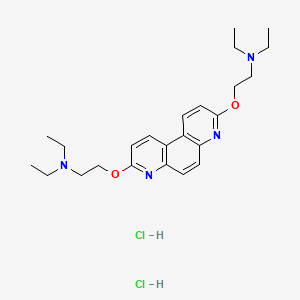
![2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride](/img/structure/B14341687.png)
![Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate](/img/structure/B14341688.png)

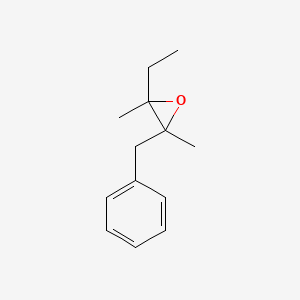
![N-[2-(4-Chlorobenzoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14341711.png)
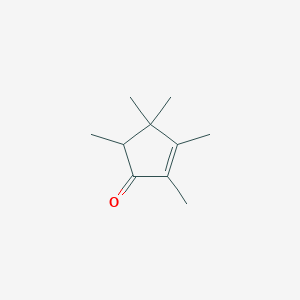

![N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine](/img/structure/B14341721.png)
